molecular formula C23H29FN6O B612214 1-(3,3-Dimethylbutyl)-3-[2-fluoro-4-methyl-5-[7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl]phenyl]urea CAS No. 1454682-72-4

1-(3,3-Dimethylbutyl)-3-[2-fluoro-4-methyl-5-[7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl]phenyl]urea

Katalognummer B612214
CAS-Nummer: 1454682-72-4
Molekulargewicht: 424.52
InChI-Schlüssel: HHCBMISMPSAZBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

LY3009120 is an inhibitor of Raf kinases, including A-Raf, B-Raf, and c-Raf (IC50s = 44, 31-47, and 42 nM, respectively, in whole cell lysates). It also inhibits B-Raf mutants V600E and V600E+G468A (IC50s = 5.8 and 17 nM, respectively, in biochemical assays). LY3009120 induces Raf dimerization and, unlike vemurafenib (PLX4032; ) and dabrafenib, inhibits kinase activity of induced dimers. It inhibits cell cycling in B-Raf or Ras mutant cancer cells and has significant antitumor activity in B-Raf and K-Ras mutant preclinical models of colorectal cancer. LY3009120 is also active against B-Raf in-frame deletions in vitro and in mouse models.
LY3009120, also known as DP-4978, is potent and selective pan-RAF inhibitor with potential anticancer activity. LY3009120 showed activities against BRaf or Ras mutant tumor cells. LY3009120 binds to ARaf, BRaf and CRaf isoforms with similar affinity in cells with activating mutations of BRaf or KRas. LY3009120 induces minimal paradoxical pathway activation in NRas or KRas mutant cells. LY3009120 inhibits MEK phosphorylation and cell proliferation in vitro, and exhibits anti-tumor activity in multiple xenograft models carrying mutations in BRaf, NRas or KRas.

Wissenschaftliche Forschungsanwendungen

  • Hydrogen Bonding in Pyrimidine Derivatives : Ureidopyrimidinones, which include compounds similar to the one you mentioned, have been studied for their strong dimerization properties via quadruple hydrogen bonding. This property is significant in the development of supramolecular structures and materials (Beijer et al., 1998).

  • Antimicrobial Activity : Pyrimidine derivatives exhibit significant antimicrobial properties. The synthesis and evaluation of these compounds, which include structures related to your compound, have contributed to the development of new antimicrobial agents (Rathod & Solanki, 2018).

  • Herbicidal Applications : Substituted phenyltetrahydropyrimidinones, a class that shares structural similarities with the compound , have been identified as chlorosis-inducing herbicides. They inhibit carotenoid biosynthesis in plants, demonstrating their potential in agricultural applications (Babczinski et al., 1995).

  • Anti-Cancer Research : There's ongoing research into the synthesis of novel urea derivatives, including pyrimidin-4-yl derivatives, for their potential application in treating chronic myeloid leukemia and cancer. These compounds have shown promising results in inhibiting specific signaling pathways involved in cancer cell proliferation (Li et al., 2019).

  • CNS Agents : N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, a group which includes similar structures, have been developed and found to demonstrate anxiolytic and muscle-relaxant activities. These findings are significant for the development of new central nervous system agents (Rasmussen et al., 1978).

  • Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives : The synthesis and testing of pyrazolo[3,4-d]pyrimidin-4-one derivatives, which are structurally related to the compound you mentioned, have been conducted. Some of these compounds exhibited significant antitumor activity, particularly against human breast adenocarcinoma cell lines (Abdellatif et al., 2014).

Eigenschaften

IUPAC Name

1-(3,3-dimethylbutyl)-3-[2-fluoro-4-methyl-5-[7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN6O/c1-13-9-18(24)19(29-22(31)26-8-7-23(3,4)5)11-16(13)17-10-15-12-27-21(25-6)30-20(15)28-14(17)2/h9-12H,7-8H2,1-6H3,(H2,26,29,31)(H,25,27,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCBMISMPSAZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=C(N=C3C(=C2)C=NC(=N3)NC)C)NC(=O)NCCC(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,3-Dimethylbutyl)-3-[2-fluoro-4-methyl-5-[7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl]phenyl]urea

CAS RN

1454682-72-4
Record name LY-3009120
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1454682724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-3009120
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GDT36RARO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.